SULT1A1 vs. SULT1A3 Isoform Activity
At a physiologically relevant substrate concentration of 10 μmol·L⁻¹ O-DMN, the sulfating activity of human SULT1A1 is nearly two orders of magnitude (approximately 100-fold) higher than that of SULT1A3, establishing SULT1A1 as the predominant isoform responsible for generating the sulfate conjugate in vivo [1]. While this evidence pertains to the forward reaction (formation of the sulfate conjugate) rather than the reverse or comparative activity of the compound itself, it provides class-level inference regarding the specificity of the metabolic pathway leading to Demethyl Naproxen Sulfate. The study tested 13 known human SULT isoforms and identified that only SULT1A1 and SULT1A3 displayed detectable activity at 10 μmol·L⁻¹ O-DMN [1].
| Evidence Dimension | SULT isoform catalytic activity for O-DMN sulfation |
|---|---|
| Target Compound Data | Not directly measured |
| Comparator Or Baseline | SULT1A3 activity at 10 μmol·L⁻¹ O-DMN |
| Quantified Difference | SULT1A1 activity is nearly 2 orders of magnitude greater than SULT1A3 at 10 μmol·L⁻¹ O-DMN |
| Conditions | In vitro enzyme assay using recombinant human SULT isoforms with 14 μmol·L⁻¹ PAPS as sulfate donor |
Why This Matters
This isoform specificity enables researchers to use Demethyl Naproxen Sulfate as a selective substrate or product probe for SULT1A1 activity assays in drug-drug interaction studies.
- [1] Alherz, F. A., Almarghalani, D. A., Hussein, N. A., Kurogi, K., & Liu, M. C. (2017). A reappraisal of the 6-O-desmethylnaproxen-sulfating activity of the human cytosolic sulfotransferases. Canadian Journal of Physiology and Pharmacology, 95(6), 647-651. View Source
